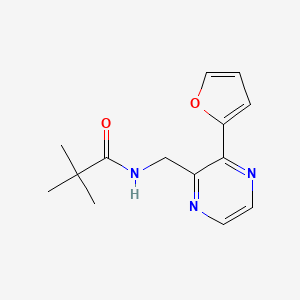

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine and agriculture. This compound belongs to the class of pyrazine derivatives and has shown promising results in various studies conducted so far.

Wissenschaftliche Forschungsanwendungen

Crystal Packing and Supramolecular Architecture N-2-pyrazinyl-2-furancarboxamide, a compound with structural similarities to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide, has been investigated for its supramolecular architecture. The study reveals that heteroatom substitution from oxygen to sulfur in five-membered rings enhances π-based interactions, while hydrogen bond interactions are crucial in stabilizing the supramolecular architecture of the compound. This insight is valuable for designing materials with specific crystal packing properties (Rahmani et al., 2016).

Potential Herbicide and Pesticide Applications Research into the reactions of furan-2,3-diones has led to the synthesis of novel 1,2,4-triazine-5(4H)-ones and pyrazine-2,3-dicarbonitrile derivatives from these reactions. These new compounds have potential applications as herbicides and pesticides, indicating the broader applicability of furan and pyrazine derivatives in agricultural sciences (Üngören et al., 2013).

Antimycobacterial Activity Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with structural features akin to this compound, exhibit antimycobacterial activity against Mycobacterium tuberculosis. These findings suggest the potential for developing new antimycobacterial agents based on the modification of pyrazine derivatives (Gezginci et al., 1998).

Amplification of Phleomycin Activity Studies on unfused heterobicycles, including derivatives with pyrazin-2'-yl substituents, demonstrate their role as amplifiers of phleomycin against Escherichia coli. This suggests that modifications of the pyrazine ring can lead to compounds with enhanced biological activity, which could be useful in antibiotic development (Brown & Cowden, 1982).

Antiviral Activity Against Avian Influenza Derivatives based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone, a compound structurally related to this compound, show promising antiviral activity against the H5N1 avian influenza virus. This indicates the potential for developing antiviral agents from pyrazine and furan derivatives (Flefel et al., 2012).

Wirkmechanismus

Target of Action

The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide” is a novel derivative that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The primary target of this compound is the Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis .

Mode of Action

It is known that the compound exhibits significant activity againstMycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound interacts with its target in a way that inhibits the growth or survival of the bacteria.

Biochemical Pathways

Given its anti-tubercular activity, it is likely that the compound interferes with essential biochemical pathways inMycobacterium tuberculosis H37Ra, leading to inhibition of bacterial growth or survival .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth or survival, as evidenced by its IC50 values . This suggests that the compound could potentially be used as a therapeutic agent for the treatment of tuberculosis.

Eigenschaften

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)13(18)17-9-10-12(16-7-6-15-10)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVXEXKTCGFZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2847070.png)

![2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2847072.png)

![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)

![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847084.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide](/img/structure/B2847087.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2847090.png)

![N,N-Dimethyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2847091.png)